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Metabolic Pathways and Pharmacokinetics

Ebastine undergoes extensive first-pass metabolism primarily in the liver to form its active metabolite,

carebastine [1] [2]. The conversion is mediated by cytochrome P450 enzymes, with CYP2J2 and CYP3A4

playing the major roles [3] [4] [5]. The metabolic pathway involves sequential steps as shown below:
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The table below summarizes the key pharmacokinetic parameters of carebastine after oral administration of

its prodrug, ebastine:
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Parameter Value(s) and Conditions Citation

Terminal Elimination Half-life
(t₁/₂)

10.6 ± 2.6 h (10 mg dose); 12.5 ± 1.9 h (50 mg dose);
13.8 to 15.3 h (5-40 mg dose)

[6] [7]

Time to Peak Plasma
Concentration (Tₘₐₓ)

4 to 6 hours (after single oral dose of ebastine) [7]

Peak Plasma Concentration
(Cₘₐₓ)

40 ng/mL (5 mg); 112 ng/mL (10 mg); 195 ng/mL (20
mg); 388 ng/mL (40 mg)

[7]

Dose Proportionality Cₘₐₓ and AUC increased proportionally with dose (single
oral doses of 5, 10, 20, 40 mg)

[7]

Steady-state (20 mg once
daily)

Reached by day 4; Cₘₐₓ 360-396 ng/mL (1.6-1.7x higher
than single dose)

[7]

Urinary Excretion 1.3-1.8% of dose excreted unchanged in urine over 72
hours

[7]

Food Effect No clinically significant effect on pharmacokinetics [7] [2]

Protein Binding >95% (carebastine) [1]

Key Experimental Methodologies

For researchers investigating the metabolism of ebastine and carebastine, here are summaries of core

experimental protocols from the literature.

Characterization of Metabolism using Human Liver Microsomes
and Expressed P450 Enzymes

This methodology is used to identify the specific cytochrome P450 enzymes responsible for each metabolic

step [3] [4].
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Objective: To characterize the in vitro metabolism of ebastine, hydroxyebastine, and carebastine
and identify the specific cytochrome P450 (CYP) enzymes involved.
Materials:

Test System: Human liver microsomes (HLMs) and cDNA-expressed human cytochrome P450
enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 2J2, 3A4, 3A5).

Substrates: Ebastine, hydroxyebastine, carebastine.
Inhibitors: Selective chemical inhibitors for various CYP enzymes (e.g., ketoconazole for

CYP3A, sulfaphenazole for CYP2C9).
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system.

Procedure:
Incubation: Incubate substrates (ebastine, hydroxyebastine, or carebastine) with HLMs or

individual expressed P450s in the presence of an NADPH-regenerating system.
Reaction Termination: Stop the reactions at predetermined time points by adding a stopping

agent (e.g., acetonitrile).
Analysis: Measure the formation of metabolites (desalkylebastine, hydroxyebastine,

carebastine) using a validated LC-MS/MS method.
Kinetics & Inhibition: Determine kinetic parameters (Km, Vmax, CLint) and perform inhibition

studies with chemical inhibitors to confirm the role of specific CYP enzymes.
Key Findings:

CYP3A4 is the primary enzyme catalyzing the N-dealkylation of ebastine, hydroxyebastine, and
carebastine to desalkylebastine.

CYP2J2 is the main enzyme responsible for the primary hydroxylation of ebastine to
hydroxyebastine.

Both CYP2J2 and CYP3A4 contribute to the subsequent formation of carebastine from
hydroxyebastine [3] [4].

In Vivo Pharmacokinetic and Pharmacodynamic Study in
Humans

This protocol outlines a classic clinical study design to establish the drug's profile in humans [6].

Objective: To evaluate the pharmacokinetics, antihistamine effect, and concentration-effect
relationship of ebastine and carebastine.

Study Design: A clinical trial in healthy subjects, typically single-dose and/or multiple-dose,
randomized, and may be placebo-controlled.

Procedures:
Dosing: Administer single oral doses of ebastine (e.g., 10 mg and 50 mg) or repeated doses

(e.g., 20 mg once daily for 7 days).
Blood Sampling: Collect serial blood samples at predetermined times post-dose.
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Plasma Analysis: Measure plasma concentrations of carebastine (as ebastine is negligible)

using a validated analytical method (e.g., HPLC in older studies, LC-MS/MS in modern ones).
Pharmacodynamic (PD) Assessment: The antihistamine effect is often assessed using a

histamine wheal test. This involves:
Administering intradermal histamine (e.g., 2 µg) at various time points.

Measuring the area of the resulting wheal and flare response.
Recording subjective symptoms like local pain.

Data Analysis:
Perform non-compartmental PK analysis to determine Cmax, Tmax, AUC, and half-life.

Correlate plasma concentrations of carebastine with the reduction in wheal area to establish
the concentration-effect relationship [6].

Myocardial Pharmacokinetics in Perfused Rat Heart

This specialized model investigates drug metabolism directly in heart tissue, which is relevant for assessing

cardiac safety [5].

Objective: To investigate the myocardial pharmacokinetics of ebastine and its sequential metabolism
to carebastine, and to link tissue concentration to pharmacodynamic effects (e.g., negative inotropy).

System: Recirculating Langendorff perfused rat heart.
Procedure:

Heart Isolation & Perfusion: Isolate hearts from male Wistar rats and perfuse them with
oxygenated Krebs-Henseleit buffer in a recirculating system.

Dosing & Sampling: Add ebastine to the perfusate reservoir. Collect perfusate samples at
regular intervals over a period (e.g., 130 minutes).

Tissue Collection: At the end of perfusion, quickly freeze the heart for subsequent analysis.
Functional Measurement: Continuously monitor cardiac functional parameters like Left

Ventricular Developed Pressure (LVDP).
Bioanalysis: Measure concentrations of ebastine, hydroxyebastine, and carebastine in

perfusate and heart tissue homogenate using LC-MS/MS.
Data Modeling:

Develop a compartmental pharmacokinetic model to describe the uptake, metabolism, and
efflux of drugs in the heart.

Link the predicted amount of ebastine in the myocardium to the observed negative inotropic
effect using PK/PD modeling (e.g., Emax model) to determine the EC50 [5].

Clinical and Safety Considerations
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Cardiac Safety: Ebastine at high doses (e.g., 100 mg) can slightly prolong the QT interval, though it

is considered to have a favorable cardiac safety profile at therapeutic doses. Caution is advised in
patients with pre-existing QT prolongation, hypokalemia, or those taking strong CYP3A4 inhibitors [2]

[8].
Drug Interactions: Coadministration with strong CYP3A4 inducers like rifampicin significantly

reduces the plasma levels of carebastine, potentially diminishing ebastine's efficacy [2]. Conversely,
concomitant use with potent CYP3A4 inhibitors may increase the risk of adverse effects.

Use in Specific Populations:
Lactation: Limited data indicates that the amounts of ebastine and carebastine excreted in

breast milk are very low and unlikely to affect the breastfed infant [9].
Pregnancy & Elderly: No clinically important age-related pharmacokinetic differences have

been found, and ebastine can be given to the elderly [2]. Data on use in human pregnancy is
not available [1].
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To cite this document: Smolecule. [Carebastine active metabolite of Ebastine]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b592739#carebastine-active-

metabolite-of-ebastine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/b592739#carebastine-active-metabolite-of-ebastine
https://www.smolecule.com/products/b592739#carebastine-active-metabolite-of-ebastine
https://www.smolecule.com/products/b592739#carebastine-active-metabolite-of-ebastine
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s592739?utm_src=pdf-bulk
https://www.smolecule.com/products/s592739?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

